molecular formula C8H6N2O2S B7904046 4-Aminothieno[3,2-c]pyridine-7-carboxylicacid

4-Aminothieno[3,2-c]pyridine-7-carboxylicacid

Cat. No.: B7904046
M. Wt: 194.21 g/mol
InChI Key: YRDQMJBSMKZXHJ-UHFFFAOYSA-N
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Description

4-Aminothieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound with a fused pyridine and thiophene ring system. This compound is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothieno[3,2-c]pyridine-7-carboxylic acid typically involves the cyclization of thiophene derivatives. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Aminothieno[3,2-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted thieno[3,2-c]pyridine compounds.

Scientific Research Applications

4-Aminothieno[3,2-c]pyridine-7-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminothieno[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase PTP4A3, which is associated with cancer progression . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminothieno[3,2-c]pyridine-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes like PTP4A3 sets it apart from other similar compounds .

Properties

IUPAC Name

4-aminothieno[3,2-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDQMJBSMKZXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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